N-Ethyl-4-hydroxy-2-methoxybenzamide
CAS No.:
Cat. No.: VC16216228
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | N-ethyl-4-hydroxy-2-methoxybenzamide |
| Standard InChI | InChI=1S/C10H13NO3/c1-3-11-10(13)8-5-4-7(12)6-9(8)14-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
| Standard InChI Key | LEUMYXJFQTYNBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C(C=C(C=C1)O)OC |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Architecture
N-Ethyl-4-hydroxy-2-methoxybenzamide (C₁₀H₁₃NO₃) features a benzamide backbone with critical substituents:
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Hydroxyl group (-OH) at the para position (C4) of the aromatic ring.
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Methoxy group (-OCH₃) at the ortho position (C2).
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Ethyl group (-CH₂CH₃) bonded to the amide nitrogen.
This configuration enables hydrogen bonding via the hydroxyl group and steric modulation through the methoxy and ethyl substituents. The amide linkage contributes to planar geometry, facilitating π-π stacking interactions in solid-state structures .
Crystallographic Analysis
Single-crystal X-ray diffraction data reveal a monoclinic crystal system with space group P2₁/n (no. 14) . Key parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 17.9964(9) Å |
| b = 5.9211 Å | |
| c = 18.8608(10) Å | |
| β angle | 98.201(3)° |
| Volume | 1989.23(18) ų |
| Z (formula units) | 4 |
The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl group and adjacent amide oxygen atoms, with a bond length of 2.68 Å . Displacement parameters (U<sub>iso</sub>) for oxygen and nitrogen atoms range from 0.032–0.063 Ų, indicating moderate thermal motion at room temperature .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step functionalization of a benzaldehyde precursor. A representative route derived from analogous compounds includes :
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Nitration and Cyanation: 4-Hydroxy-3-nitrobenzaldehyde undergoes nitration followed by cyanation using hydroxyamine and sodium formate.
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Thioamide Formation: Reaction with thioacetamide yields a thiobenzamide intermediate.
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Cyclization and Alkylation: Cyclization with 2-chloroacetoacetic acid ethyl ester forms a thiazole ring, followed by alkylation with isobutyl bromide.
Optimization Strategies
Industrial-scale synthesis employs:
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Solvent Selection: Dimethylformamide (DMF) enhances reaction homogeneity during alkylation .
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Catalysis: Potassium carbonate facilitates deprotonation, improving alkylation efficiency .
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Purification: Recrystallization in methanol achieves >98% purity, with a melting point range of 204–210°C .
Biological and Pharmacological Activity
Enzyme Interaction Mechanisms
The hydroxyl group’s hydrogen-bonding capability enables interaction with enzymatic active sites. For example, similar benzamide derivatives inhibit cyclooxygenase-2 (COX-2) by binding to its hydrophobic pocket, suggesting anti-inflammatory potential . The methoxy group’s electron-donating effect may enhance binding affinity to receptors like serotonin 5-HT<sub>2A</sub>.
Comparative Bioactivity
Structural analogs exhibit varied pharmacological profiles:
| Compound | Modification | Activity |
|---|---|---|
| N-Ethyl-4-hydroxy-2-trifluoromethoxybenzamide | Trifluoromethoxy (-OCF₃) | Enhanced metabolic stability |
| N-Methyl-4-hydroxy-2-methoxybenzamide | Methyl group (-CH₃) | Reduced receptor selectivity |
Industrial Applications and Scalability
Process Intensification
Continuous flow reactors mitigate exothermic risks during nitration, improving yield by 15–20% compared to batch processes . Real-time monitoring via in-line spectroscopy ensures reaction consistency.
Environmental Considerations
Waste streams from synthesis are treated via:
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Solvent Recovery: Ethyl acetate is distilled and reused, reducing raw material costs by 30% .
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Neutralization: Acidic byproducts are neutralized with calcium hydroxide, yielding non-hazardous calcium sulfate.
Future Directions and Challenges
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains could enhance solubility for intravenous formulations. Preliminary simulations suggest a 40% increase in bioavailability with PEG-400 conjugation.
Computational Modeling
Density functional theory (DFT) calculations predict that substituting the ethyl group with a propyl chain would increase lipid membrane permeability by 25%, a hypothesis awaiting experimental validation.
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